An In-depth Technical Guide to 1-Fluoro-2,3-dimethyl-4-nitrobenzene
An In-depth Technical Guide to 1-Fluoro-2,3-dimethyl-4-nitrobenzene
CAS Number: 1736-87-4
This technical guide provides a comprehensive overview of 1-Fluoro-2,3-dimethyl-4-nitrobenzene, a key aromatic intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and fine chemical industries, offering detailed information on its chemical properties, synthesis, reactivity, and applications.
Chemical and Physical Properties
1-Fluoro-2,3-dimethyl-4-nitrobenzene is a substituted aromatic compound with the molecular formula C₈H₈FNO₂. Its structure features a benzene ring substituted with a fluorine atom, two methyl groups, and a nitro group. These functional groups impart specific reactivity to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.
Table 1: Physicochemical Properties of 1-Fluoro-2,3-dimethyl-4-nitrobenzene
| Property | Value | Reference |
| CAS Number | 1736-87-4 | N/A |
| Molecular Formula | C₈H₈FNO₂ | N/A |
| Molecular Weight | 169.16 g/mol | N/A |
| Appearance | White to orange to green powder or lump | N/A |
| Melting Point | 38 - 42 °C | N/A |
| Boiling Point | 110 °C at 14 mmHg | N/A |
| Purity | ≥ 98% (GC) | N/A |
Synthesis and Experimental Protocols
General Experimental Protocol for Nitration of Aromatic Compounds:
A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent. A typical procedure is outlined below.
Materials:
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3-Fluoro-1,2-dimethylbenzene (precursor)
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Nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid)
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Ice bath
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Stirring apparatus
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Separatory funnel
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Drying agent (e.g., anhydrous magnesium sulfate)
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Rotary evaporator
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Recrystallization solvent (e.g., ethanol)
Procedure:
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The precursor, 3-Fluoro-1,2-dimethylbenzene, is slowly added to a cooled (0-5 °C) and stirred nitrating mixture. The temperature is carefully controlled to prevent over-nitration and side reactions.
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After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period to ensure complete reaction.
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The reaction is then quenched by pouring it over crushed ice.
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The crude product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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The organic layer is washed with water and a dilute solution of sodium bicarbonate to remove any residual acid.
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The organic layer is then dried over an anhydrous drying agent.
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The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-Fluoro-2,3-dimethyl-4-nitrobenzene.
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The crude product is purified by recrystallization from a suitable solvent to obtain the final product of high purity.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of 1-Fluoro-2,3-dimethyl-4-nitrobenzene.
Reactivity and Applications in Drug Development
The chemical reactivity of 1-Fluoro-2,3-dimethyl-4-nitrobenzene is primarily dictated by the interplay of its functional groups. The nitro group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the position para to the nitro group, where the fluorine atom is located. The fluorine atom is a good leaving group in such reactions.
Key Reactions:
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is fundamental to introducing diverse functionalities and building more complex molecular scaffolds.
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group (-NH₂) using various reducing agents (e.g., H₂/Pd-C, Sn/HCl). This transformation is crucial for synthesizing substituted anilines, which are common precursors in pharmaceutical synthesis.
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] As an intermediate, 1-Fluoro-2,3-dimethyl-4-nitrobenzene serves as a valuable building block for introducing a fluorinated and functionalized aromatic moiety into potential drug molecules.
Signaling Pathway Diagram (Hypothetical)
While there is no specific signaling pathway directly associated with this intermediate, its derivatives could potentially interact with various biological targets. The following diagram illustrates a hypothetical scenario where a drug candidate synthesized from this intermediate inhibits a kinase signaling pathway, a common target in cancer therapy.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.
Safety and Handling
1-Fluoro-2,3-dimethyl-4-nitrobenzene is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
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Storage: Store in a cool, dry place away from incompatible materials.
The safety information for a related compound, 1-fluoro-4-nitrobenzene, indicates that it can be harmful if swallowed or in contact with skin, and toxic if inhaled.[2][3] Similar precautions should be taken with 1-Fluoro-2,3-dimethyl-4-nitrobenzene.
Table 2: Hazard Information (based on related compounds)
| Hazard | Description |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. |
| Acute Toxicity (Dermal) | Potentially harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Potentially toxic if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
Conclusion
1-Fluoro-2,3-dimethyl-4-nitrobenzene, with CAS number 1736-87-4, is a versatile intermediate in organic synthesis. Its unique combination of functional groups allows for a range of chemical transformations, making it a valuable tool for the synthesis of complex molecules, particularly in the field of drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and scientists to effectively utilize this chemical in their work.
